Cas no 1421507-06-3 (methyl 4-{(furan-3-yl)methyl(2-methoxyethyl)carbamoyl}benzoate)

1421507-06-3 structure
Nombre del producto:methyl 4-{(furan-3-yl)methyl(2-methoxyethyl)carbamoyl}benzoate
methyl 4-{(furan-3-yl)methyl(2-methoxyethyl)carbamoyl}benzoate Propiedades químicas y físicas
Nombre e identificación
-
- methyl 4-{(furan-3-yl)methyl(2-methoxyethyl)carbamoyl}benzoate
- F6415-0108
- methyl 4-[furan-3-ylmethyl(2-methoxyethyl)carbamoyl]benzoate
- methyl 4-((furan-3-ylmethyl)(2-methoxyethyl)carbamoyl)benzoate
- VU0548293-1
- AKOS024556071
- methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate
- 1421507-06-3
- KIELOWZAPOTOOW-UHFFFAOYSA-N
- Benzoic acid, 4-[[(3-furanylmethyl)(2-methoxyethyl)amino]carbonyl]-, methyl ester
-
- Renchi: 1S/C17H19NO5/c1-21-10-8-18(11-13-7-9-23-12-13)16(19)14-3-5-15(6-4-14)17(20)22-2/h3-7,9,12H,8,10-11H2,1-2H3
- Clave inchi: KIELOWZAPOTOOW-UHFFFAOYSA-N
- Sonrisas: C(OC)(=O)C1=CC=C(C(N(CC2C=COC=2)CCOC)=O)C=C1
Atributos calculados
- Calidad precisa: 317.12632271g/mol
- Masa isotópica única: 317.12632271g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 8
- Complejidad: 392
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 69Ų
- Xlogp3: 1.6
Propiedades experimentales
- Denso: 1.195±0.06 g/cm3(Predicted)
- Punto de ebullición: 476.7±45.0 °C(Predicted)
- PKA: -1.97±0.70(Predicted)
methyl 4-{(furan-3-yl)methyl(2-methoxyethyl)carbamoyl}benzoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6415-0108-50mg |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6415-0108-3mg |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6415-0108-40mg |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6415-0108-10μmol |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6415-0108-15mg |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6415-0108-5μmol |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6415-0108-20μmol |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6415-0108-2mg |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6415-0108-30mg |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6415-0108-2μmol |
methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate |
1421507-06-3 | 2μmol |
$57.0 | 2023-09-09 |
methyl 4-{(furan-3-yl)methyl(2-methoxyethyl)carbamoyl}benzoate Literatura relevante
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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